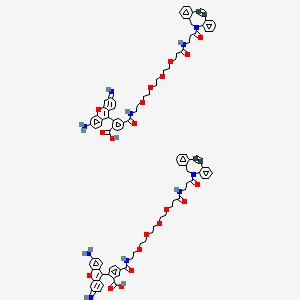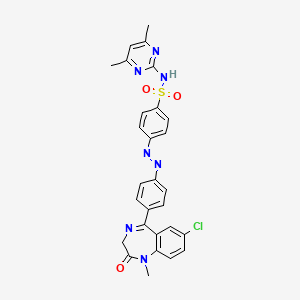
Vegfr-2-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-21 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can help to control abnormal blood vessel growth, which is a common feature in various diseases, including cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-21 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction
Formation of Core Scaffold: The initial step involves the synthesis of a quinoxaline or pyridine core, which serves as the backbone of the molecule.
Functional Group Introduction: Various functional groups, such as amines, hydroxyls, and halogens, are introduced through reactions like nucleophilic substitution, reduction, and oxidation.
Final Coupling Reaction: The final step involves coupling the core scaffold with specific substituents to achieve the desired inhibitory activity against VEGFR-2.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-2-IN-21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form amines or alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various intermediates and derivatives that retain the core scaffold but possess different functional groups, enhancing their inhibitory activity against VEGFR-2.
Aplicaciones Científicas De Investigación
Vegfr-2-IN-21 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and endothelial cell function.
Medicine: Explored as a potential therapeutic agent for treating diseases characterized by abnormal angiogenesis, such as cancer, diabetic retinopathy, and rheumatoid arthritis.
Industry: Utilized in the development of new anti-angiogenic drugs and in high-throughput screening assays for drug discovery.
Mecanismo De Acción
Vegfr-2-IN-21 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 disrupts the signaling pathways involved in angiogenesis, ultimately leading to reduced blood vessel formation.
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Sorafenib: Another multi-targeted inhibitor with activity against VEGFR-2.
Axitinib: A selective inhibitor of VEGFR-2 with high potency.
Uniqueness
Vegfr-2-IN-21 is unique in its high selectivity and potency against VEGFR-2 compared to other inhibitors. It has been designed to minimize off-target effects and improve therapeutic efficacy. Additionally, its unique chemical structure allows for better pharmacokinetic properties, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C28H24ClN7O3S |
|---|---|
Peso molecular |
574.1 g/mol |
Nombre IUPAC |
4-[[4-(7-chloro-1-methyl-2-oxo-3H-1,4-benzodiazepin-5-yl)phenyl]diazenyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H24ClN7O3S/c1-17-14-18(2)32-28(31-17)35-40(38,39)23-11-9-22(10-12-23)34-33-21-7-4-19(5-8-21)27-24-15-20(29)6-13-25(24)36(3)26(37)16-30-27/h4-15H,16H2,1-3H3,(H,31,32,35) |
Clave InChI |
TXIQOLDHANVOQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=NCC(=O)N(C5=C4C=C(C=C5)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


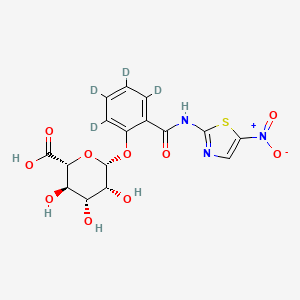
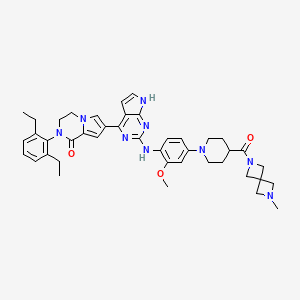
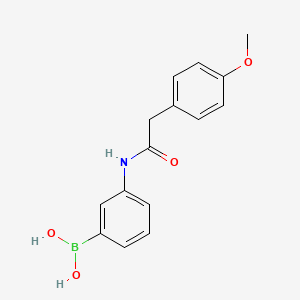
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
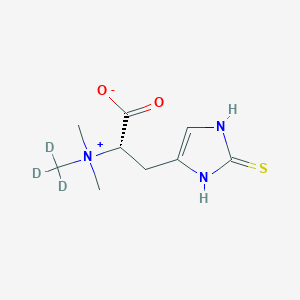
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)


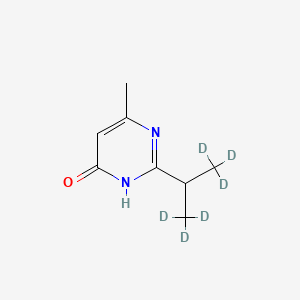
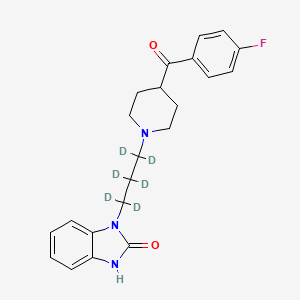
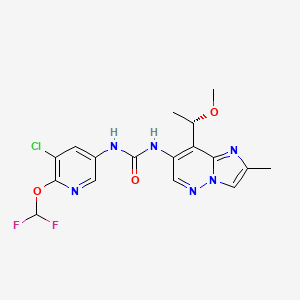
methyl dihydrogen phosphate](/img/structure/B12416408.png)
